molecular formula C12H15N3O2 B6602619 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one CAS No. 900641-36-3

2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one

Cat. No. B6602619
CAS RN: 900641-36-3
M. Wt: 233.27 g/mol
InChI Key: LUSBRLVYVHPMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one, also known as 2-MEQ, is an organic compound with a variety of applications in scientific research. It is a member of the quinazolinone family, which is a group of compounds that are characterized by the presence of a quinazoline ring in their structure. 2-MEQ is an important compound for research due to its unique properties, such as its high solubility in water, its low toxicity, and its ability to form stable complexes with other molecules.

Scientific Research Applications

2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, including anti-cancer drugs and fungicides. It has also been used as a ligand in coordination chemistry, as well as a catalyst in organic reactions. In addition, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has been used as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of polymers.

Mechanism of Action

2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a weak base, meaning that it can act as a proton acceptor in a variety of reactions. It is also capable of forming stable complexes with other molecules, such as metal ions, which can be used to facilitate the transfer of electrons. Furthermore, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one can act as a nucleophile, meaning that it can react with other molecules to form covalent bonds.
Biochemical and Physiological Effects
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and anti-oxidant properties. In addition, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has a number of advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. In addition, it is relatively non-toxic, making it safe to use in experiments. Furthermore, it is stable in a variety of conditions, allowing for its use in a range of experiments. On the other hand, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has some limitations. It is relatively expensive, making it cost-prohibitive for some experiments. In addition, it is relatively unstable in the presence of strong acids or bases, making it unsuitable for certain reactions.

Future Directions

The potential future directions for 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one include its use as a drug delivery system, as a reagent for the synthesis of polymers, and as a fluorescent probe for the detection of metal ions. In addition, its anti-inflammatory and anti-oxidant properties could be further explored for potential therapeutic applications. Furthermore, its ability to form stable complexes with other molecules could be used to facilitate the transfer of electrons in a variety of reactions. Finally, its potential for use in the synthesis of other compounds could be explored further.

Synthesis Methods

The synthesis of 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a multi-step process, beginning with the reaction of 2-amino-3,4-dihydroquinazolin-4-one and 2-methoxyethanol. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one. The reaction requires an acid catalyst such as hydrochloric acid and is typically conducted at temperatures ranging from 50 to 100°C. The product can then be isolated by precipitation or extraction.

properties

IUPAC Name

2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11/h2-5,13H,6-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSBRLVYVHPMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one

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